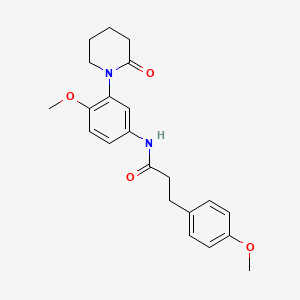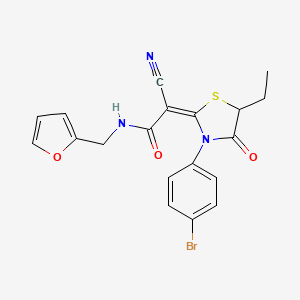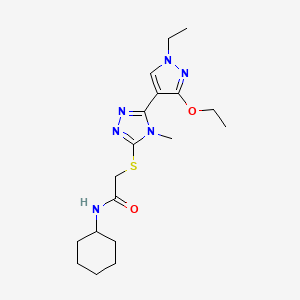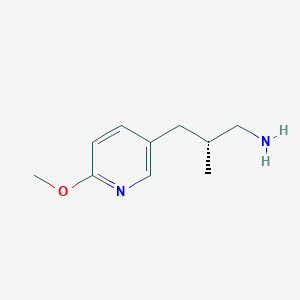
(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine, also known as DFE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. DFE is a chiral compound, meaning that it exists in two mirror-image forms, and the (1S)-enantiomer has been found to exhibit a range of interesting properties.
Mécanisme D'action
The exact mechanism of action of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain, including the serotonin and norepinephrine systems. This compound has been found to exhibit both agonistic and antagonistic effects on these systems, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, this compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the brain, which may contribute to its analgesic and antidepressant effects. Additionally, this compound has been found to exhibit potent antioxidant properties, which could have implications for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine for lab experiments is its high potency and selectivity for specific neurotransmitter systems. This makes it a useful tool for investigating the role of these systems in various physiological and pathological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research involving (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine. One area of interest is in the development of more efficient synthetic routes for the production of this compound and its derivatives. Additionally, further investigation into the mechanism of action of this compound could lead to the development of more effective therapeutic agents for the treatment of neurological and inflammatory disorders. Finally, the antioxidant properties of this compound could be explored further for their potential applications in the treatment of age-related diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of (1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine involves several steps, starting from commercially available starting materials. The general synthetic route involves the reduction of a nitro group to an amine, followed by a resolution step to obtain the desired enantiomer. Several methods have been reported in the literature for the synthesis of this compound, including the use of chiral catalysts and asymmetric reduction methods.
Applications De Recherche Scientifique
(1S)-1-(2,6-Difluoro-4-nitrophenyl)ethanamine has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of application is in medicinal chemistry, where this compound has been found to exhibit potent analgesic and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as depression and anxiety.
Propriétés
IUPAC Name |
(1S)-1-(2,6-difluoro-4-nitrophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-4(11)8-6(9)2-5(12(13)14)3-7(8)10/h2-4H,11H2,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVJNBQJNSEIH-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1F)[N+](=O)[O-])F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dibutylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2745238.png)




![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745246.png)




![2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2745253.png)
![3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2745255.png)
![N1-(2-morpholinoethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2745256.png)